2-(Oxan-4-yl)cyclopropane-1-carboxylic acid
Description
Properties
IUPAC Name |
2-(oxan-4-yl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c10-9(11)8-5-7(8)6-1-3-12-4-2-6/h6-8H,1-5H2,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHKACNPIXDCNTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2CC2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501191710 | |
| Record name | Cyclopropanecarboxylic acid, 2-(tetrahydro-2H-pyran-4-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501191710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1278662-40-0 | |
| Record name | Cyclopropanecarboxylic acid, 2-(tetrahydro-2H-pyran-4-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1278662-40-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopropanecarboxylic acid, 2-(tetrahydro-2H-pyran-4-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501191710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2-(Oxan-4-yl)cyclopropane-1-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclopropanation of a suitable precursor, such as a tetrahydropyran derivative, followed by carboxylation. The reaction conditions typically include the use of a strong base, such as sodium hydride, and a suitable solvent, like tetrahydrofuran. Industrial production methods may involve optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
2-(Oxan-4-yl)cyclopropane-1-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylates or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The cyclopropane ring can undergo substitution reactions with various reagents, leading to the formation of substituted cyclopropane derivatives. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(Oxan-4-yl)cyclopropane-1-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving cyclopropane derivatives.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Oxan-4-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The cyclopropane ring and carboxylic acid group can interact with enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Chemical Structure :
Key Features :
- Contains a cyclopropane ring fused with a tetrahydro-2H-pyran (oxane) moiety.
- Potential applications include pharmaceutical intermediates or ligands in catalysis due to its rigid structure .
Comparison with Similar Cyclopropane Carboxylic Acid Derivatives
Structural and Physicochemical Properties
The table below highlights critical differences in substituents, molecular properties, and applications:
Biological Activity
2-(Oxan-4-yl)cyclopropane-1-carboxylic acid, also known as (1R,2S)-2-(oxan-4-yl)cyclopropane-1-carboxylic acid, is a bicyclic compound characterized by its cyclopropane ring and oxane (tetrahydrofuran) moiety. The presence of a carboxylic acid functional group significantly influences its biological activity, particularly in metabolic pathways and enzyme interactions. This article aims to detail the biological activity of this compound, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
The structural configuration of this compound is crucial for its biological interactions. The (1R,2S) stereochemistry plays a vital role in determining how the compound interacts with various biological targets.
| Property | Details |
|---|---|
| Molecular Formula | C₈H₁₄O₃ |
| Molecular Weight | 158.20 g/mol |
| Functional Groups | Carboxylic acid |
| Stereochemistry | (1R,2S) |
Biological Activity
Research indicates that compounds similar to this compound exhibit significant biological activities. The carboxylic acid group is often associated with modulation of enzyme activity and cellular signaling pathways.
Enzyme Modulation
Studies have shown that this compound can influence enzyme kinetics, particularly in metabolic regulation. For instance, it may act as an inhibitor or activator for specific enzymes involved in metabolic pathways.
Antiproliferative Effects
Recent investigations have highlighted the compound's potential antiproliferative effects against various cancer cell lines. For example, compounds with similar structural features have demonstrated effective inhibition of U937 human myeloid leukemia cells without exhibiting cytotoxicity on normal cells .
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- Study on Antiproliferative Activity :
-
Enzyme Interaction Studies :
- Objective : To assess the interaction with metabolic enzymes.
- Findings : Computational docking studies indicated high binding affinities to enzymes involved in metabolic regulation, suggesting potential therapeutic applications .
-
Structure-Activity Relationship (SAR) :
- Objective : To understand how structural variations affect biological activity.
- Findings : Variations in the oxane and cyclopropane moieties significantly influenced the compound's binding affinity and biological efficacy .
Comparative Analysis with Similar Compounds
To contextualize the biological activity of this compound, a comparison with structurally related compounds is presented:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-(oxan-4-yl)propanoic acid | Similar oxane structure | Enzyme modulation |
| Cyclopropane acetic acid | Cyclopropane core | Anti-inflammatory properties |
| 3-hydroxycyclopropane carboxylic acid | Hydroxyl group addition | Antimicrobial effects |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
